molecular formula C19H25N3O3 B6935778 N-(1-ethyl-6-oxopyridin-3-yl)-3-[6-[(2-methylpropan-2-yl)oxy]pyridin-2-yl]propanamide

N-(1-ethyl-6-oxopyridin-3-yl)-3-[6-[(2-methylpropan-2-yl)oxy]pyridin-2-yl]propanamide

Cat. No.: B6935778
M. Wt: 343.4 g/mol
InChI Key: QZMFJRQWYNSXNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-ethyl-6-oxopyridin-3-yl)-3-[6-[(2-methylpropan-2-yl)oxy]pyridin-2-yl]propanamide is a synthetic organic compound that belongs to the class of pyridine derivatives

Properties

IUPAC Name

N-(1-ethyl-6-oxopyridin-3-yl)-3-[6-[(2-methylpropan-2-yl)oxy]pyridin-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-5-22-13-15(10-12-18(22)24)20-16(23)11-9-14-7-6-8-17(21-14)25-19(2,3)4/h6-8,10,12-13H,5,9,11H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMFJRQWYNSXNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=CC1=O)NC(=O)CCC2=NC(=CC=C2)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-6-oxopyridin-3-yl)-3-[6-[(2-methylpropan-2-yl)oxy]pyridin-2-yl]propanamide typically involves multi-step organic reactions. The starting materials are usually commercially available pyridine derivatives, which undergo a series of reactions including alkylation, oxidation, and amide formation. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the cost-effectiveness and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-6-oxopyridin-3-yl)-3-[6-[(2-methylpropan-2-yl)oxy]pyridin-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1-ethyl-6-oxopyridin-3-yl)-3-[6-[(2-methylpropan-2-yl)oxy]pyridin-2-yl]propanamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential biological activity. Pyridine derivatives are known to exhibit a range of biological effects, including antimicrobial, antiviral, and anticancer activities. Researchers investigate the compound’s interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound may be explored as a candidate for drug development. Its structure can be modified to enhance its pharmacological properties, such as bioavailability, potency, and selectivity. Preclinical and clinical studies are conducted to evaluate its safety and efficacy.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of various chemicals and materials. Its reactivity and versatility make it valuable for the synthesis of polymers, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-(1-ethyl-6-oxopyridin-3-yl)-3-[6-[(2-methylpropan-2-yl)oxy]pyridin-2-yl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1-ethyl-6-oxopyridin-3-yl)-3-[6-[(2-methylpropan-2-yl)oxy]pyridin-2-yl]propanamide include other pyridine derivatives with comparable structures and properties. Examples include:

  • N-(1-ethyl-6-oxopyridin-3-yl)-3-[6-[(2-methylpropan-2-yl)oxy]pyridin-2-yl]butanamide
  • N-(1-ethyl-6-oxopyridin-3-yl)-3-[6-[(2-methylpropan-2-yl)oxy]pyridin-2-yl]pentanamide

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the ethyl and oxo groups on the pyridine ring and the tert-butyl group on the other pyridine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.